1,5-Naphthalenedisulfonic acid
Overview
Description
Preparation Methods
1,5-Naphthalenedisulfonic acid is prepared through the disulfonation of naphthalene using oleum . The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately . After heating the mixture for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Chemical Reactions Analysis
1,5-Naphthalenedisulfonic acid undergoes various chemical reactions, including:
Fusion with Sodium Hydroxide: This reaction produces the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to yield the diol.
Nitration: This process results in nitrodisulfonic acids, which are precursors to amino derivatives.
Formation of Anhydride: When treated with oleum below 50°C, the disulfonic acid forms an anhydride, which reacts with ammonia to produce a mixture of naphthalene-1,5-disulfonamide and naphthalene-1-sulfonamide-5-sulfonic acid.
Bromination: Reaction with bromide-bromate yields 1,5-dibromonaphthalene.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid has several scientific research applications:
Electrolyte in Chromatography: The disodium salt is used as an electrolyte in certain types of chromatography.
Stabilizer for Diazo Compounds: It serves as an important stabilizer for diazo compounds.
Coordination Polymers: It reacts with organotin compounds to form coordination polymers, which are studied for their unique properties.
Drug Formulation: The disodium salt is sometimes used as a divalent counterion for forming salts of basic drug compounds.
Mechanism of Action
The mechanism of action of 1,5-naphthalenedisulfonic acid involves its strong acidic properties, which allow it to participate in various chemical reactions. Its molecular structure enables it to form hydrogen bonds and interact with other molecules, facilitating reactions such as nitration and bromination .
Comparison with Similar Compounds
1,5-Naphthalenedisulfonic acid is unique among its isomers due to its specific position of sulfonic acid groups on the naphthalene ring. Similar compounds include:
2,6-Naphthalenedisulfonic Acid: Another isomer with sulfonic acid groups at different positions.
1,3,5-Trisulfonic Acid: A derivative formed by further sulfonation of this compound.
2-Naphthalenesulfonic Acid: A related compound with a single sulfonic acid group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position and number of sulfonic acid groups.
Properties
IUPAC Name |
naphthalene-1,5-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGVFVZDVNBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046982 | |
Record name | 1,5-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-04-9 | |
Record name | 1,5-Naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armstrong's acid | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,5-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,5-Naphthalenedisulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,5-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8FPK78470 | |
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Synthesis routes and methods
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Strategy Settings
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